molecular formula C45H56N7O9P B13726701 3'-O-Me-G(iBu)-2'-phosphoramidite

3'-O-Me-G(iBu)-2'-phosphoramidite

Cat. No.: B13726701
M. Wt: 869.9 g/mol
InChI Key: POYXHFZLQWXZTI-MLLDKZSOSA-N
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Description

Contextualizing Modified Nucleosides in Oligonucleotide Science

The synthesis of oligonucleotides, short strands of DNA or RNA, has been revolutionized by the development of phosphoramidite (B1245037) chemistry. This method allows for the sequential addition of nucleotide building blocks to a growing chain on a solid support, enabling the creation of custom sequences with high efficiency and precision. sbsgenetech.combiosearchtech.com Within this framework, the use of modified nucleosides has become increasingly important for tailoring the properties of synthetic nucleic acids to meet specific experimental needs.

The 2'-O-methyl (2'-OMe) modification, a naturally occurring feature in ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), involves the addition of a methyl group to the 2' hydroxyl of the ribose sugar. nih.govnih.gov This seemingly simple alteration has profound effects on the chemical and biological properties of RNA. The presence of the 2'-O-methyl group enhances the thermal stability of RNA duplexes. nih.gov This modification is also known to confer resistance to nuclease degradation, a significant advantage for in vivo applications where unmodified RNA is rapidly broken down. nih.govgenelink.com The 2'-O-methyl group favors a C3'-endo ribose conformation, which is characteristic of A-form RNA helices, thereby stabilizing the structure. nih.gov

Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides. sbsgenetech.comtwistbioscience.com This method, first described in the early 1980s, utilizes nucleoside phosphoramidites as the monomeric building blocks. twistbioscience.comwikipedia.org These are modified nucleosides where the 3'-hydroxyl group is attached to a reactive phosphoramidite moiety and the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. The synthesis proceeds in a four-step cycle of detritylation, coupling, capping, and oxidation, allowing for the stepwise and efficient elongation of the oligonucleotide chain. biosearchtech.comsigmaaldrich.com The use of protecting groups on the nucleobases, such as the isobutyryl group on guanine (B1146940), is crucial to prevent unwanted side reactions during synthesis. wikipedia.org

The 2'-O-Methylguanosine Phosphoramidite as a Key Building Block

The 3'-O-Me-G(iBu)-2'-phosphoramidite is a specific and crucial example of a modified nucleoside phosphoramidite. It combines the beneficial properties of the 2'-O-methyl modification with the efficiency of phosphoramidite chemistry, making it a key component in the synthesis of modified oligonucleotides.

Oligonucleotides incorporating 2'-O-methylguanosine residues exhibit significantly enhanced stability against nuclease degradation. genelink.comoup.com This resistance is critical for applications such as antisense oligonucleotides and siRNAs, which need to persist in a cellular environment to exert their function. idtdna.com The 2'-O-methyl group sterically hinders the approach of nucleases that would otherwise cleave the phosphodiester backbone. synoligo.com This increased stability allows for lower effective concentrations and prolonged activity of the therapeutic or research agent. Furthermore, the 2'-O-methylation contributes to the thermodynamic stability of the resulting nucleic acid duplexes. nih.gov

The design of 3'-O-Me-G(iBu)-2'-phosphoramidite allows for its efficient incorporation into growing oligonucleotide chains using standard automated DNA/RNA synthesizers. twistbioscience.comwikipedia.org The phosphoramidite moiety is highly reactive under the conditions of the coupling step, leading to high coupling efficiencies, often exceeding 99%. oup.com The isobutyryl (iBu) protecting group on the exocyclic amine of guanine is essential to prevent side reactions during synthesis and is readily removed during the final deprotection step. glenresearch.com While the standard iBu group is effective, alternative protecting groups like phenoxyacetyl (Pac) or isopropyl-phenoxyacetyl (iPr-Pac) have also been developed for use in "UltraMild" deprotection conditions, which are necessary for sensitive modifications. glenresearch.com

Overview of Research Domains Utilizing this Chemical Compound

The unique properties of oligonucleotides containing 2'-O-methylguanosine make this phosphoramidite a valuable tool in numerous research areas. These include:

Antisense Technology: 2'-O-methylated oligonucleotides are widely used as antisense agents to specifically inhibit gene expression by binding to target mRNA molecules. idtdna.com Their nuclease resistance and high binding affinity are key to their efficacy.

RNA Interference (RNAi): Small interfering RNAs (siRNAs) incorporating 2'-O-methyl modifications exhibit enhanced stability and reduced off-target effects.

Diagnostics: 2'-O-methylated probes can be used for the detection of specific RNA sequences with high sensitivity and specificity due to their enhanced hybridization properties. oup.com

Ribozyme and Spliceosome Research: Modified oligonucleotides are used to probe the structure and function of catalytic RNA molecules like ribozymes and the spliceosome. nih.gov

Therapeutic Development: The development of oligonucleotide-based drugs for a variety of diseases, including genetic disorders and viral infections, often relies on modifications like 2'-O-methylation to improve their pharmacokinetic and pharmacodynamic properties. nih.gov

Properties

Molecular Formula

C45H56N7O9P

Molecular Weight

869.9 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(61-62(59-25-13-24-46)52(29(3)4)30(5)6)38(57-9)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1

InChI Key

POYXHFZLQWXZTI-MLLDKZSOSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Synthetic Methodologies for Oligonucleotide Construction

Alternative and Complementary Synthetic Approaches

While solid-phase synthesis is the predominant method for oligonucleotide construction, alternative strategies offer unique advantages in specific contexts.

Solution-Phase Synthesis of Oligonucleotides

Solution-phase oligonucleotide synthesis (LPOS) presents a scalable alternative to solid-phase methods, particularly for large-scale production. nih.govresearchgate.netacs.org This approach involves carrying out the synthesis in a homogeneous solution, with intermediates isolated after each step, often through extractive work-ups. acs.org Phosphoramidite chemistry, a cornerstone of solid-phase synthesis, has been successfully adapted for LPOS, utilizing protected monomers like those with DMTr, isobutyryl (iBu), and benzoyl (Bz) groups. acs.org The development of LPOS protocols aims to create environmentally friendly, cost-effective, and scalable manufacturing processes for oligonucleotides. nih.gov

Reverse Synthesis Strategies (5'→3' Direction) Utilizing 3'-O-Methylguanosine Phosphoramidites

Standard oligonucleotide synthesis proceeds in the 3' to 5' direction. sigmaaldrich.comwikipedia.org This is primarily due to the greater reactivity of the primary 5'-hydroxyl group, which facilitates its protection with a dimethoxytrityl (DMT) group, leaving the 3'-hydroxyl available for phosphoramidite chemistry. glenresearch.com However, "reverse" synthesis, which proceeds in the 5' to 3' direction, provides a valuable route for creating oligonucleotides with 3'-modifications. nih.govrsc.orgnih.gov

This reverse approach utilizes nucleoside 5'-phosphoramidites. nih.govgenelink.com While it has been employed for constructing oligonucleotides with alternating 3'-3' and 5'-5' linkages, its full potential for creating a broader range of modified oligonucleotides is an area of ongoing exploration. nih.gov For instance, the synthesis of oligonucleotides containing 3'-thionucleosides has been investigated using a 5'→3' approach with monomers having a protected 3'-thiol and a 5'-O-phosphoramidite. rsc.orgnih.gov Although internal incorporation of these modifications proved challenging, this reverse strategy was efficient for producing oligonucleotides with a terminal 3'-thionucleoside. rsc.orgnih.gov The development of 5'-CE (β-cyanoethyl) phosphoramidites has expanded the possibilities for reverse synthesis, enabling the creation of oligonucleotides with nuclease-resistant 3'-3' linkages or segments synthesized in the opposite direction for structural studies. glenresearch.com

Protecting Group Chemistry in 2'-O-Methyl RNA Synthesis

The successful synthesis of 2'-O-methylated RNA oligonucleotides relies on a carefully orchestrated strategy of protecting and deprotecting various functional groups on the nucleoside building blocks.

Strategies for 5'-Hydroxyl Protection (e.g., DMTr)

The 4,4'-dimethoxytrityl (DMT or DMTr) group is the standard choice for protecting the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis. sigmaaldrich.comwikipedia.orgglenresearch.com Its lability to mild acidic conditions allows for its selective removal at the beginning of each coupling cycle, freeing the 5'-hydroxyl for reaction with the incoming phosphoramidite. sigmaaldrich.comwikipedia.org The release of the orange-colored DMT cation provides a convenient method for monitoring the efficiency of each synthesis step. wikipedia.org This acid-labile nature of the DMT group dictates the choice of other protecting groups, which must be stable under these conditions. glenresearch.com The preservation of the 5'-O-DMTr group after synthesis can also be utilized for high-throughput purification of the final oligonucleotide product. nih.gov

N2-Isobutyryl Protection of Guanosine (B1672433) in Synthesis

The exocyclic amino group of guanosine requires protection to prevent unwanted side reactions during oligonucleotide synthesis. wikipedia.org The isobutyryl (iBu) group is a commonly used protecting group for the N2 position of guanosine. caymanchem.comffame.org While the N2-amino group of guanosine is not highly reactive, N2-unprotected 5'-O-DMT-2'-deoxyguanosine phosphoramidites have poor solubility in acetonitrile (B52724), the common solvent for synthesis. wikipedia.org Therefore, the use of an N2-protecting group like isobutyryl is standard practice. google.comcsic.es The isobutyryl group is stable throughout the synthesis cycles and can be removed during the final deprotection step. nih.gov For complete protection of the guanine (B1146940) base, the isobutyryl group can be used in conjunction with other protecting groups. nih.gov

2'-Hydroxyl Protection (e.g., 2'-O-Methyl, 2'-O-MOE) and its Impact on Synthesis and Product Properties

The 2'-hydroxyl group of ribonucleosides must be protected during synthesis to prevent side reactions. The choice of the 2'-protecting group significantly influences both the synthesis process and the properties of the final oligonucleotide.

The 2'-O-methyl (2'-OMe) modification is a widespread and valuable modification in RNA. amerigoscientific.comwikipedia.org It stabilizes the 3'-endo conformation of the ribose sugar, which promotes the formation of an A-type RNA helix. amerigoscientific.comnih.gov This modification enhances the thermal stability (Tm) of duplexes with complementary RNA. amerigoscientific.com From a chemical standpoint, the methyl group reduces the nucleophilicity of the 2'-hydroxyl, making the RNA more resistant to alkaline hydrolysis and nuclease degradation. amerigoscientific.comwikipedia.org 2'-O-methylated oligonucleotides are crucial tools in molecular biology, often used in chimeric oligomers for RNase H-mediated cleavage of target RNA. amerigoscientific.com

The 2'-O-methoxyethyl (2'-MOE) modification is another important second-generation modification that enhances the properties of therapeutic oligonucleotides. biosearchtech.comresearchgate.net Like the 2'-OMe group, the 2'-MOE group increases nuclease resistance and binding affinity to target RNA. biosearchtech.com This increased affinity is also due to the preference for a 3'-endo sugar pucker. biosearchtech.com 2'-MOE modifications have been shown to provide superior nuclease stability compared to both unmodified and 2'-OMe modified oligonucleotides. biosearchtech.comethz.ch Oligonucleotides containing 2'-MOE modifications, often in a "gapmer" design, have demonstrated excellent pharmacokinetic properties and are used in several approved antisense oligonucleotide drugs. researchgate.netmicrosynth.com

Table 1: Comparison of 2'-Hydroxyl Modifications

Table 2: Compound Names Mentioned in the Article

Phosphate (B84403) Protecting Groups (e.g., Cyanoethyl) and their Removal

In the intricate process of solid-phase oligonucleotide synthesis, the protection of the phosphate group is a critical step to prevent unwanted side reactions and ensure the formation of the correct phosphodiester linkages. The most commonly employed protecting group for the phosphate moiety in phosphoramidite chemistry is the 2-cyanoethyl group. nih.govatdbio.comumich.edu This section will delve into the rationale behind using the cyanoethyl group and the chemical mechanisms governing its removal.

The phosphoramidite monomers, such as 3'-O-Me-G(iBu)-2'-phosphoramidite , are activated and coupled to the growing oligonucleotide chain. After the coupling reaction, the newly formed phosphite (B83602) triester is oxidized to the more stable phosphate triester. atdbio.comsigmaaldrich.com This phosphate triester is protected by the 2-cyanoethyl group throughout the subsequent synthesis cycles. atdbio.com The presence of this group is essential as it masks the nucleophilic character of the phosphate, thereby preventing undesired branching and other side reactions during the elongation of the oligonucleotide chain. atdbio.com

Removal of the Cyanoethyl Protecting Group

The removal of the 2-cyanoethyl protecting groups from the phosphate backbone is a crucial step in the final deprotection and cleavage of the synthesized oligonucleotide from the solid support. glenresearch.combiosearchtech.com This process is typically achieved by treating the oligonucleotide with a basic solution, most commonly concentrated aqueous ammonium (B1175870) hydroxide (B78521). sigmaaldrich.comnih.gove-oligos.com

The mechanism of removal is a base-catalyzed β-elimination reaction. atdbio.comsigmaaldrich.com The electron-withdrawing nature of the cyano group (–CN) makes the hydrogens on the carbon atom adjacent to it (the β-position) acidic. atdbio.comsigmaaldrich.com A base, such as the hydroxide ion from ammonium hydroxide, abstracts a proton from this β-carbon, leading to the formation of a carbanion. This is followed by the elimination of the protected phosphate group, resulting in the formation of a native phosphodiester linkage and the byproduct acrylonitrile (B1666552). nih.govsigmaaldrich.com

The reaction is generally rapid and efficient under basic conditions. sigmaaldrich.com Alternative bases, such as 1,8-diazabicycloundec-7-ene (DBU) in an organic solvent, can also be used for the removal of the cyanoethyl group, sometimes offering milder conditions which can be beneficial when sensitive modifications are present in the oligonucleotide sequence. nih.govrsc.org

Table 1: Reagents for Cyanoethyl Group Removal

ReagentTypical ConditionsNotes
Concentrated Aqueous Ammonium HydroxideRoom temperature to 55°CMost common reagent; also removes base protecting groups. sigmaaldrich.comnih.gove-oligos.com
1,8-Diazabicycloundec-7-ene (DBU)Room temperature in an organic solvent (e.g., acetonitrile)Milder, non-nucleophilic base; useful for sensitive oligonucleotides. nih.govrsc.org
Aqueous Methylamine (B109427) (AMA)Room temperature to 65°COften used for "UltraFAST" deprotection protocols. glenresearch.com
t-Butylamine/Water60°CAn alternative for deprotection, particularly with sensitive dyes. glenresearch.com
Potassium Carbonate in MethanolRoom temperatureUsed in "UltraMILD" deprotection schemes for very sensitive modifications. biosearchtech.com

Potential Side Reactions and Mitigation

While the β-elimination of the cyanoethyl group is highly effective, the acrylonitrile byproduct is a reactive Michael acceptor. nih.govgoogle.com This can lead to a potential side reaction where the acrylonitrile reacts with the exocyclic amino groups of the nucleobases, particularly thymine (B56734) and guanine, in a process called cyanoethylation. nih.govgoogle.com This modification of the nucleobases is generally undesirable as it can interfere with the intended hybridization properties of the oligonucleotide.

To minimize this side reaction, several strategies are employed:

Controlled Deprotection Conditions: The deprotection is often carried out under conditions where the removal of the cyanoethyl group and the deprotection of the base-protecting groups occur in a concerted manner. nih.gov

Use of Scavengers: In some protocols, scavengers can be added to the deprotection solution to react with the generated acrylonitrile and prevent its addition to the nucleobases. google.com

The careful execution of the deprotection step, including the removal of the cyanoethyl groups, is paramount to obtaining a high yield of pure, unmodified oligonucleotide ready for its intended biological or research application.

Advanced Applications in Academic Research

Engineering Modified RNA Oligonucleotides

The primary utility of modified phosphoramidites like 3'-O-Me-G(iBu)-2'-phosphoramidite lies in the ability to engineer RNA oligonucleotides with tailored properties. The 2'-O-methyl modification is particularly significant as it enhances the stability and functionality of the synthetic RNA.

Synthesis of Nuclease-Resistant Probes and Primers for Molecular Biology

A major challenge in the use of standard RNA oligonucleotides in biological systems is their rapid degradation by nucleases. The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar sterically hinders the approach of these enzymes, rendering the phosphodiester backbone significantly more resistant to cleavage. glenresearch.comnih.govcambio.co.uk

Glen Research's 2'-OMe-RNA phosphoramidites are specifically designed to produce synthetic oligonucleotides with these nuclease-resistant 2'-O-methyl ribonucleotide linkages. glenresearch.comcambio.co.uk This enhanced stability is crucial for applications requiring the probe or primer to persist in nuclease-rich environments, such as inside cells or in certain biological samples. The procedures for deprotection and handling of oligonucleotides synthesized with 2'-O-methyl modifications are identical to those for standard DNA oligodeoxynucleotides, simplifying their adoption in laboratory workflows. glenresearch.comcambio.co.uk This resistance to degradation by both RNA- and DNA-specific nucleases makes them highly effective tools for various molecular biology assays. nih.gov

Construction of Antisense Oligonucleotides (ASOs) and siRNA Analogues for Research

Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are powerful research tools for modulating gene expression by targeting specific mRNA molecules. nih.gov The therapeutic and research efficacy of these molecules is highly dependent on their stability, target affinity, and cellular uptake. nih.gov Chemical modifications are essential to improve these properties.

The 2'-O-methyl modification is a cornerstone of ASO and siRNA design. Incorporating monomers like 2'-OMe-G(iBu)-3'-phosphoramidite enhances the stability of the resulting oligonucleotides against enzymatic degradation. A related modification, 2'-O-methoxyethyl (2'-MOE), provides similar benefits, leading to oligonucleotides that are more nuclease-resistant and exhibit increased hybridization affinities for their RNA targets. biosearchtech.com These characteristics are critical for effective antisense and RNAi activity. Furthermore, such modifications favor the formation of A-form, RNA-like duplexes, which enhances the stability of the bond with the target RNA. biosearchtech.com Research has also focused on other modifications, such as incorporating 2'-formamidonucleosides, to reduce off-target effects in siRNAs while maintaining on-target activity. nih.gov

Research Findings on Modified Oligonucleotides
Modification TypeKey FindingApplicationReference
2'-O-Methyl (2'-OMe)Provides significant resistance to degradation by nucleases.Probes, Primers, ASOs, siRNA, gRNA glenresearch.comnih.govcambio.co.uk
2'-O-Methoxyethyl (2'-MOE)Increases nuclease resistance and hybridization affinity, promoting stable A-form duplexes.ASOs, siRNA, Aptamers biosearchtech.com
2'-FormamidonucleosideCan suppress off-target activity in siRNAs while maintaining on-target gene silencing.siRNA therapeutics nih.gov
Alkyl Phosphonate LinkagesSite-specific replacement of phosphorothioate (B77711) linkages can reduce the toxicity of gapmer ASOs.ASO therapeutics nih.gov
2'-O-methyl-3'-phosphonoacetate (MP)Substantially more effective than phosphorothioate modifications at the 3' end of gRNAs for improving gene editing yields.CRISPR-Cas9 gRNA nih.gov

Synthesis of Aptamers and Other Functional Nucleic Acids

Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to various molecular targets with high affinity and specificity. researchgate.net Like other functional nucleic acids such as ribozymes, their utility depends on maintaining a stable structure. The incorporation of 2'-O-methylated nucleotides is a key strategy for enhancing the enzymatic resistance of RNA aptamers, thereby increasing their functional lifetime in biological applications.

The properties conferred by 2'-O-methyl and related 2'-O-alkoxyethyl modifications, such as nuclease resistance and enhanced duplex stability, are highly advantageous for aptamer synthesis. biosearchtech.com By preventing degradation, these modifications ensure that the aptamer can maintain its functional conformation and bind its target effectively over extended periods. This makes modified phosphoramidites essential for developing robust aptamers for diagnostics, research, and therapeutic applications.

Integration into Synthetic Biology and Biomedical Research Tools

The ability to synthesize robust, modified RNA oligonucleotides has direct applications in the cutting-edge fields of synthetic biology and gene editing, enabling the development of more precise and effective research tools.

Applications in Gene Synthesis and Gene Editing Research

While large-scale gene synthesis primarily involves DNA, the tools used to study and manipulate these synthetic genes often rely on modified RNA. The stability and specificity offered by 2'-O-methylated oligonucleotides make them valuable for various gene regulation studies. In the broader context of gene editing, the performance of nucleic acid-based tools is paramount. Research has shown that chemical modifications are critical for enhancing the efficacy and reducing the toxicity of gene-editing components. For instance, the site-specific replacement of certain backbone linkages in ASOs with neutral alkyl phosphonates has been shown to reduce hepatotoxicity without significantly compromising on-target gene activity. nih.gov

Role in CRISPR-Cas9 guide RNA (gRNA) Development

The revolutionary CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome for cleavage. nih.gov The efficiency and accuracy of this process are critically dependent on the integrity and persistence of the gRNA within the cell. nih.gov

Recent research has highlighted the significant benefits of incorporating chemical modifications into synthetic gRNAs. Specifically, adding 2'-O-methyl-3'-phosphonoacetate (MP) modifications to the 3' ends of single-guide RNAs (sgRNAs) can dramatically increase gene editing yields. nih.gov This modification protects the gRNA from degradation by cellular exonucleases. The enhanced stability is particularly important when the gRNA is delivered separately from the Cas9 protein (e.g., as an RNA molecule alongside Cas9 mRNA), as the gRNA must survive in the cell until the Cas9 protein is expressed. nih.gov Studies have demonstrated that gRNAs with MP-modified 3' ends show markedly improved editing efficiency compared to those with more common phosphorothioate (MS) modifications, especially in the presence of serum. nih.gov These findings establish that modified phosphoramidites are crucial for developing next-generation, high-efficiency gRNAs for CRISPR-based research and therapeutics.

Diversification of Nucleobase Modifications in Research

Site-Specific Incorporation of Non-Canonical Nucleosides and Epitranscriptomic Marks

The standard phosphoramidite (B1245037) method is a cornerstone of chemical biology, enabling the synthesis of oligonucleotides with a defined sequence. researchgate.net A significant extension of this method is the site-specific incorporation of non-canonical or modified nucleosides, such as those that constitute the "epitranscriptome." These modifications, like N1-methylguanosine (m1G) or 3-methylcytosine (B1195936) (m3C), are crucial for regulating gene expression, and studying their function requires access to synthetic nucleic acids containing these marks at specific locations. nih.gov Phosphoramidites like 3'-O-Me-G(iBu)-2'-phosphoramidite serve as key precursors for creating the custom building blocks needed for this research.

The synthesis of oligonucleotides containing these modified bases often requires the de novo synthesis of the corresponding phosphoramidite, a process that can be laborious. nih.gov However, strategies have been developed for the direct chemical modification of commercially available nucleoside phosphoramidites. For instance, the guanine (B1146940) base of a protected guanosine (B1672433) phosphoramidite can be selectively alkylated to install methyl groups or other functionalities. This allows for the efficient production of building blocks for various non-canonical nucleosides. Once synthesized, these modified phosphoramidites are incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. researchgate.net This approach provides researchers with essential molecular tools to investigate the structural and functional consequences of specific epitranscriptomic marks. nih.gov For example, NMR studies on an RNA hairpin containing a site-specific m3C modification revealed that the mark alters the local structure and dynamics of the anticodon loop, providing insight into its role in tRNA function. nih.govresearchgate.net

Table 2: Examples of Non-Canonical Guanosine Analogs for Site-Specific Incorporation

Non-Canonical Guanosine Common Abbreviation Significance Synthetic Approach
N1-Methylguanosine m1G An epitranscriptomic mark found in tRNA and mRNA, influences translation. Chemical modification of a protected guanosine phosphoramidite precursor.
N2,N2-Dimethylguanosine m2,2G A hypermodified nucleoside found in the tRNA anticodon loop, critical for reading frame maintenance. Multi-step synthesis to create the modified base prior to phosphitylation.
3-Deazaguanine c3G A synthetic analog used to study the role of the N3 atom in hydrogen bonding and duplex stability. oup.com Incorporation of the c3G-phosphoramidite during automated synthesis. oup.com
8-Bromoguanosine 8-Br-G A reactive precursor used for further functionalization or to study the effects of bulky substituents in the major groove. researchgate.net Synthesis of the 8-bromo-guanosine phosphoramidite for direct incorporation. researchgate.net
6-Thioguanine 6-thio-G A photoreactive analog used in cross-linking studies to map nucleic acid-protein interactions. capes.gov.br Incorporation of a convertible phosphoramidite followed by post-synthetic conversion. capes.gov.br

Post-Synthetic Functionalization Strategies for Oligonucleotides

While direct incorporation of modified phosphoramidites is powerful, some functional groups are not compatible with the chemical conditions of automated oligonucleotide synthesis. nih.gov The post-synthetic functionalization strategy circumvents this limitation by introducing a stable, reactive "handle" into the oligonucleotide, which is then chemically modified after the primary synthesis is complete. nih.govmdpi.com This approach is invaluable for attaching a wide variety of moieties, including fluorescent dyes, cross-linking agents, and other biochemical probes. mdpi.com

This strategy often relies on "convertible nucleosides," which are precursors that are incorporated during synthesis and later transformed into the desired modified residue. nih.gov For guanosine, a common approach involves synthesizing a phosphoramidite with a protected, reactive tether attached to the nucleobase, for example, at the N2 position. nih.gov An oligonucleotide is synthesized using this building block, placing the convertible nucleoside at a specific site. After the oligonucleotide is assembled and cleaved from the solid support, the protective group on the tether is removed, exposing a reactive group like a thiol or an amine. This group can then be selectively coupled to a molecule of interest, such as a fluorescent dye for imaging studies or a cross-linking agent to trap interacting proteins. nih.govnih.gov This method has been successfully used to introduce thioalkyl tethers at the N2 position of guanine, which can then be used to form disulfide cross-links to proteins or other nucleic acids for structural and functional studies. nih.gov Another powerful technique is the photo-mediated Minisci reaction, which allows for the direct C8-alkylation of guanine residues in a fully synthesized oligonucleotide, offering a pathway to late-stage functionalization without pre-installing a handle. nih.govresearchgate.net

Table 3: Post-Synthetic Functionalization at Guanosine Residues

Reactive Handle Position Type of Handle Example Probe/Label Attached Research Application
N2-amino group Thioalkyl tether with a protected disulfide Thiol-reactive fluorescent dyes (e.g., maleimides) Fluorescence Resonance Energy Transfer (FRET) studies to measure distances. nih.gov
N2-amino group Protected primary amine N-Hydroxysuccinimide (NHS) ester-activated biotin Affinity purification of RNA-protein complexes.
C8 position Direct C-H activation Alkyl groups via photo-mediated Minisci reaction Introduction of functional groups to probe the major groove environment. nih.govresearchgate.net
O6 position Convertible O6-(2,4-dinitrophenyl) group Amines, thiols, alcohols Creation of a diverse library of O6-modified guanine analogs. capes.gov.br

Compound Index

Compound Name Abbreviation / Synonym
3'-O-Me-G(iBu)-2'-phosphoramidite -
N1-Methylguanosine m1G
N2,N2-Dimethylguanosine m2,2G
3-Deazaguanine c3G
8-Bromoguanosine 8-Br-G
6-Thioguanine 6-thio-G
3-Methylcytosine m3C
Locked Nucleic Acid LNA
Nuclear Magnetic Resonance NMR

Mechanistic and Theoretical Considerations in Phosphoramidite Chemistry

Reaction Kinetics and Coupling Efficiency in Oligonucleotide Synthesis

For modified phosphoramidites like 3'-O-Me-G(iBu)-2'-phosphoramidite, the coupling efficiency is expected to be high, generally above 98%. However, the 3'-O-methyl modification can introduce steric hindrance that may slightly alter the reaction kinetics compared to standard deoxy- or 2'-O-methyl phosphoramidites. The specific impact of the 3'-O-Me group on the coupling rate would require empirical studies, but it is a critical parameter for optimizing synthesis protocols.

Table 1: Factors Influencing Coupling Efficiency

FactorDescriptionPotential Impact of 3'-O-Me-G(iBu)-2'-phosphoramidite
Phosphoramidite (B1245037) Quality Purity of the monomer is critical. Impurities can lead to side reactions and truncated sequences.High purity is essential. The synthesis and purification of the 3'-O-Me isomer must be carefully controlled.
Activator Choice The acidity and nucleophilicity of the activator influence the rate of phosphoramidite activation.An appropriate activator must be selected to balance efficient coupling with minimal side reactions.
Coupling Time The time allowed for the coupling reaction to proceed to completion.May need to be optimized to account for potential steric hindrance from the 3'-O-Me group.
Solvent and Temperature Reaction conditions can affect reaction rates and reagent stability.Standard conditions (e.g., acetonitrile (B52724) at room temperature) are likely suitable, but may require adjustment.

Role of Activators and Catalysis in Phosphoramidite Coupling

Activators are essential catalysts in the phosphoramidite coupling reaction. They play a dual role: protonating the diisopropylamino group of the phosphoramidite to make it a good leaving group, and acting as a nucleophilic catalyst that attacks the phosphorus atom, forming a highly reactive intermediate. utupub.fi

Common activators include azole derivatives like 1H-tetrazole and its more efficient, less explosive alternatives such as 5-(ethylthio)-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (B129182) (DCI). The choice of activator is crucial as it must be acidic enough to efficiently protonate the phosphoramidite but not so acidic that it causes premature removal of the 5'-dimethoxytrityl (DMT) protecting group. nih.gov

Studies have shown that the coupling reaction is subject to both acid and nucleophilic catalysis by tetrazole. nih.govnih.gov The rate of the reaction can vary significantly depending on the substituents on the phosphorus atom. nih.govnih.gov For 3'-O-Me-G(iBu)-2'-phosphoramidite, the activator protonates the nitrogen of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the growing oligonucleotide chain. The specific kinetics would be influenced by the electronic and steric environment created by the 3'-O-methyl group.

Stereochemical Aspects of Phosphoramidite Coupling

The phosphorus atom in a phosphoramidite is a stereogenic center, meaning the resulting internucleotide linkage can exist as one of two diastereomers, designated Rp and Sp. Standard oligonucleotide synthesis using achiral activators results in a nearly 1:1 mixture of these diastereomers at each coupling step.

Epimerization, the interconversion of one diastereomer to the other, can occur at the activated phosphoramidite intermediate stage before coupling. researchgate.net This process is often rapid and contributes to the formation of a diastereomeric mixture in the final oligonucleotide. The mechanism involves the formation of a transient, achiral intermediate or a rapidly equilibrating mixture of chiral intermediates. For 3'-O-Me-G(iBu)-2'-phosphoramidite, once activated, the phosphorus center is susceptible to nucleophilic attack from either face, leading to epimerization.

While standard synthesis yields a mixture of diastereomers, the chirality of the phosphoramidite itself can influence the reaction. If a single diastereomer of a phosphoramidite is used, it can lead to a preference for the formation of one diastereomer of the phosphite (B83602) triester product. However, the degree of stereoselectivity is often dependent on the specific nucleoside, the activator, and the reaction conditions. The presence of the 3'-O-methyl group, being in close proximity to the reacting 2'-phosphoramidite center, could potentially influence the facial selectivity of the incoming nucleophile, although without specific studies, the extent of this influence remains theoretical.

Structural Determinants Influencing Synthetic Reactivity and Versatility

The reactivity and versatility of 3'-O-Me-G(iBu)-2'-phosphoramidite are determined by its key structural components:

3'-O-Methyl Group: This modification provides several key properties. It protects the 3'-hydroxyl group, preventing side reactions and allowing the phosphoramidite moiety to be placed at the 2'-position. Oligonucleotides containing 3'-O-methylated nucleotides may exhibit altered hybridization properties and nuclease resistance compared to their 2'-O-methyl counterparts.

N2-Isobutyryl (iBu) Protecting Group: This group protects the exocyclic amine of guanine (B1146940) during synthesis. The iBu group is chosen for its stability during the synthesis cycle and its relatively mild removal conditions.

5'-O-Dimethoxytrityl (DMT) Group: This bulky, acid-labile group protects the 5'-hydroxyl. Its removal at the start of each coupling cycle provides the free hydroxyl necessary for chain elongation.

2'-Cyanoethyl (CE) Phosphoramidite Moiety: The diisopropylamino group is a good leaving group upon activation, and the cyanoethyl group protects the phosphorus. The CE group is readily removed during the final deprotection step via a beta-elimination reaction.

Table 2: Key Structural Features of 3'-O-Me-G(iBu)-2'-phosphoramidite

Structural FeatureFunction
Guanine Base The core nucleobase.
N2-Isobutyryl Group Protects the exocyclic amine of guanine.
Ribose Sugar The sugar backbone of the nucleotide.
3'-O-Methyl Group Protects the 3'-hydroxyl, directs phosphitylation to the 2' position.
5'-O-DMT Group Acid-labile protecting group for the 5'-hydroxyl.
2'-Phosphoramidite The reactive group for coupling, containing a cyanoethyl protecting group.

The combination of these features makes 3'-O-Me-G(iBu)-2'-phosphoramidite a specialized building block for creating oligonucleotides with a specific modification at the 3'-position of the guanosine (B1672433) residue. While less common than its 2'-O-methyl isomer, its unique structure offers potential for developing novel therapeutic and diagnostic oligonucleotides with tailored properties. Further research into its specific reaction kinetics and stereochemical behavior will be crucial for its broader application.

Challenges and Innovations in Oligonucleotide Synthesis Utilizing This Compound

Addressing Side Reactions During Oligonucleotide Synthesis

A primary hurdle in oligonucleotide synthesis is the occurrence of side reactions that can compromise the integrity of the growing nucleic acid chain. For guanosine-containing sequences, these challenges are particularly pronounced.

Depurination, the cleavage of the N-glycosidic bond between the purine (B94841) base and the sugar backbone, is a significant side reaction, particularly for purine nucleosides like guanosine (B1672433). glenresearch.com This event is exacerbated by the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group in each synthesis cycle. The electron-withdrawing nature of the N2-isobutyryl (iBu) protecting group on the guanine (B1146940) base further destabilizes this bond, making the nucleoside more susceptible to acid-catalyzed hydrolysis. glenresearch.com The resulting abasic site is stable through subsequent synthesis steps but leads to chain cleavage during the final basic deprotection, generating truncated oligonucleotide fragments that are difficult to purify. glenresearch.com

Several strategies have been developed to mitigate depurination:

Milder Deblocking Agents: Using a weaker acid like 3% dichloroacetic acid (DCA) in dichloromethane (B109758) for detritylation instead of the stronger trichloroacetic acid (TCA) has been shown to reduce the incidence of depurination, especially in the synthesis of longer oligonucleotides. glenresearch.comumich.edu

Optimized Reagent Composition: A patented method describes a liquid composition for detritylation that includes an aprotic solvent, a specific alcohol (like trifluoroethanol or hexafluoroisopropanol), and a salt of a base with a strong acid. epo.org This formulation is designed to efficiently remove the DMT group while minimizing the acidic conditions that lead to depurination. epo.org

Alternative Protecting Groups: A key innovation has been the development of electron-donating protecting groups, such as the dimethylformamidine (dmf) group, which stabilize the glycosidic bond and render the guanosine residue more resistant to depurination. glenresearch.com

The 2-cyanoethyl group is the most common protecting group for the phosphorus atom in phosphoramidite (B1245037) chemistry. journalirjpac.com During the final deprotection step, typically using aqueous ammonia, this group is eliminated via a β-elimination reaction, generating acrylonitrile (B1666552) as a reactive byproduct. glenresearch.com Acrylonitrile is a potent Michael acceptor and can react with nucleophilic sites on the nucleobases, with guanine and thymine (B56734) being particularly susceptible. glenresearch.comgoogle.com This modification, known as cyanoethylation, results in an undesired adduct that alters the properties of the oligonucleotide and complicates purification. glenresearch.comnih.gov

Strategies to prevent this side reaction include:

Use of Scavengers: Introducing a nucleophilic "scavenger" into the deprotection solution can effectively trap acrylonitrile before it reacts with the oligonucleotide. Hindered primary or secondary amines, such as tert-butylamine (B42293) or diethylamine, are often used for this purpose. glenresearch.comgoogle.com Piperazine has also been shown to be an effective scavenger, allowing phosphorus deprotection and final cleavage to be combined into a single step. researchgate.net

Alternative Deprotection Reagents: The use of a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) is a popular method that rapidly deprotects the oligonucleotide and suppresses cyanoethylation, as methylamine is a strong nucleophile that readily reacts with acrylonitrile. glenresearch.com

Full Protection Strategy: A more comprehensive approach involves the complete protection of all reactive sites on the nucleobases, thereby preventing any reaction with acrylonitrile. nih.gov While effective, this strategy can increase the complexity and cost of monomer synthesis. nih.govresearchgate.net

Beyond cyanoethylation, other undesired adducts can form during oligonucleotide synthesis. Incomplete capping of unreacted 5'-hydroxyl groups after a coupling step can lead to the formation of "n-1" shortmer sequences. Conversely, if the capping step is omitted or inefficient, these free hydroxyl groups can react in the subsequent cycle, leading to deletions. The O6 position of guanine is also susceptible to modification during the phosphitylation and condensation steps. researchgate.net

Key strategies to minimize these adducts focus on optimizing the synthesis cycle:

Efficient Capping: The capping step, which involves the acetylation of unreacted 5'-hydroxyl groups, is crucial for preventing the formation of failure sequences. researchgate.net Using highly efficient capping reagents and ensuring adequate reaction time are critical.

Optimized Coupling: Increasing the concentration of the phosphoramidite and the activator, as well as extending the coupling time, can help drive the reaction to completion and minimize the number of uncapped hydroxyl groups. umich.edusierrabio.com

O6 Guanine Protection: The use of O6-protected deoxyguanosine phosphoramidites can prevent modification at this position during the synthesis cycle, leading to a significant improvement in the quality of the final oligonucleotide. researchgate.net

Maintaining Purity and Stability of Phosphoramidites and Intermediates

The purity and stability of the 3'-O-Me-G(iBu)-2'-phosphoramidite monomer and the growing oligonucleotide chain are paramount for successful synthesis. The phosphoramidite itself is sensitive to moisture and oxidation. The trivalent phosphorus (P(III)) center can be oxidized to a pentavalent phosphorus (P(V)) state, rendering the monomer inactive for coupling. usp.org

Table 1: Methods for Purity and Stability Assessment

Method Purpose Details
Reverse-Phase HPLC (RP-HPLC) Assesses chemical purity. Separates the two diastereomers of the phosphoramidite from impurities. Purity levels for high-quality materials are typically ≥99.0%. usp.org
³¹P NMR Spectroscopy Determines the ratio of P(III) to P(V). The active P(III) phosphoramidite shows a characteristic signal, while the oxidized P(V) phosphate (B84403) impurity appears at a different chemical shift. usp.org
Mass Spectrometry (MS) Confirms molecular weight and identity. Verifies the correct mass of the phosphoramidite, confirming its structure. usp.org

| Karl Fischer Titration | Measures water content. | High water content can lead to hydrolysis of the phosphoramidite, reducing its coupling efficiency. usp.org |

To ensure high fidelity, phosphoramidites must be stored under an inert atmosphere (e.g., argon) at low temperatures (typically -20°C). They are usually dissolved in anhydrous acetonitrile (B52724) immediately before use on the synthesizer to minimize exposure to air and moisture. acs.org

Process Optimization for Scalable Oligonucleotide Production in Research

While solid-phase synthesis is highly effective for producing research-scale quantities of oligonucleotides, scaling up production presents significant challenges. sylentis.com Issues such as non-linear flow rates, reduced reaction efficiency, and increased reagent consumption become more pronounced as the synthesis scale increases. sylentis.comnih.gov

Process optimization is crucial for efficient and cost-effective production. Key parameters that can be adjusted include:

Reagent Delivery and Reaction Times: Optimizing the volume of reagents delivered and the duration of each step in the synthesis cycle (deblocking, coupling, capping, oxidation) can significantly improve yield and reduce waste. sierrabio.com For example, studies have shown that adjusting the number and duration of deblocking steps can improve stepwise yield while reducing reagent consumption. sierrabio.com

Reagent Concentration: Increasing the molar excess of the phosphoramidite and activator can enhance coupling efficiency, which is particularly important for longer sequences or for less reactive modified monomers. umich.edu

Support Matrix: The choice of solid support, such as controlled pore glass (CPG), and its loading capacity can impact the yield of the final product, especially for long oligonucleotides. umich.edu

Liquid-Phase Synthesis: For very large-scale production, liquid-phase oligonucleotide synthesis (LPOS) is emerging as a viable alternative. nih.gov LPOS uses a soluble polymer support, which avoids the flow-rate limitations of solid-phase columns and has the potential for greater scalability and reduced reagent consumption. nih.gov

Table 2: Key Parameters for Synthesis Optimization

Parameter Impact on Synthesis Optimization Strategy
Deblocking Time/Reagent Affects DMT removal efficiency and potential for depurination. Use milder acids (DCA); optimize number and duration of acid washes. umich.edusierrabio.com
Coupling Time/Concentration Determines stepwise coupling efficiency. Increase reaction time and/or phosphoramidite concentration for difficult couplings. umich.edusierrabio.com
Activator Choice Influences the rate and efficiency of the coupling reaction. Select activators like 5-ethylthio-1H-tetrazole (ETT) and optimize the phosphoramidite-to-activator ratio. sierrabio.com

| Flow Rate/Pressure | Affects reagent distribution and contact time with the solid support. | Adjust fluidics to ensure uniform reagent delivery without excessive pressure buildup. glenresearch.com |

Development of Novel Protective Group Chemistries

The isobutyryl (iBu) group is a standard protecting group for the exocyclic amine of guanosine. journalirjpac.com While widely used, it is an electron-withdrawing acyl group that contributes to the lability of the glycosidic bond, increasing the risk of depurination. glenresearch.com Furthermore, its removal requires relatively harsh basic conditions, which may not be compatible with other sensitive modifications on the oligonucleotide.

To overcome these limitations, research has focused on developing novel protecting groups for guanosine:

O⁶-tert-Butyl/N²-tert-butyloxycarbonyl (Boc) Protection: This strategy employs an O⁶-tBu group in combination with an N²-Boc group. This approach is advantageous for the synthesis of 2'-modified guanosine building blocks and is compatible with standard RNA solid-phase synthesis and deprotection protocols. nih.gov

Formamidine (B1211174) Groups: As mentioned earlier, electron-donating formamidine groups (like dimethylformamidine, dmf) at the N² position stabilize the glycosidic bond, significantly reducing depurination during the acidic detritylation step. glenresearch.com

Base-Labile Linkers and Groups: For oligonucleotides containing particularly base-sensitive modifications, Fmoc-protected phosphoramidites have been developed. This allows for deprotection under much milder basic conditions, such as 40% aqueous methylamine at room temperature, preserving the integrity of the modified nucleosides. nih.gov

These innovations in protecting group chemistry are crucial for expanding the scope of oligonucleotide synthesis, enabling the incorporation of a wider variety of chemical modifications while maintaining high purity and yield. nih.gov

Analytical and Characterization Methodologies in Research

Assessment of Oligonucleotide Purity and Integrity

The purity and integrity of synthetic oligonucleotides are paramount for their successful application in research and therapeutics. Several analytical techniques are employed to assess these critical quality attributes.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthetic oligonucleotides, including those incorporating modified phosphoramidites like 3'-O-Me-G(iBu)-2'-phosphoramidite. merckmillipore.comresearchgate.net HPLC methods separate oligonucleotides based on their physicochemical properties, allowing for the quantification of the full-length product and the detection of impurities such as truncated sequences (failure sequences) and other synthesis-related byproducts. merckmillipore.comnih.gov

Two primary modes of HPLC are utilized for oligonucleotide analysis:

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common method for oligonucleotide purity assessment. researchgate.netnih.gov It separates oligonucleotides based on their hydrophobicity. The addition of an ion-pairing agent to the mobile phase neutralizes the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotides to interact with the hydrophobic stationary phase. nih.govnih.gov This technique provides excellent resolution and is capable of separating the desired full-length oligonucleotide from shorter failure sequences. merckmillipore.comresearchgate.net The retention time in IP-RP-HPLC is influenced by the length of the oligonucleotide, with longer strands exhibiting greater retention.

Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. merckmillipore.comnih.gov It is particularly useful for analyzing oligonucleotides that may have significant secondary structures, as the high pH of the mobile phase can disrupt these structures. merckmillipore.com

The choice between IP-RP-HPLC and AEX-HPLC often depends on the specific characteristics of the oligonucleotide being analyzed. For routine purity checks and separation of failure sequences, IP-RP-HPLC is often preferred due to its high resolution for a wide range of oligonucleotide lengths. merckmillipore.com

Table 1: Comparison of HPLC Methods for Oligonucleotide Purity Evaluation

FeatureIon-Pair Reversed-Phase (IP-RP) HPLCAnion-Exchange (AEX) HPLC
Separation Principle HydrophobicityCharge (number of phosphate groups)
Primary Application Separation of full-length product from shorter failure sequences.Analysis of oligonucleotides with significant secondary structure.
Resolution Excellent for a wide range of oligonucleotide lengths. merckmillipore.comExcellent for resolving charge-based differences.
Mobile Phase Contains an ion-pairing reagent to neutralize backbone charge. nih.govnih.govTypically a salt gradient at high pH. merckmillipore.com

Mass Spectrometry (LC/MS, MALDI-TOF) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic oligonucleotides, providing precise molecular weight information that confirms the identity of the target molecule and aids in the identification of impurities. idtdna.comcolby.edu When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for comprehensive impurity profiling. nih.govlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of HPLC with MS allows for the separation of different species in a sample followed by their mass determination. nih.govlcms.cz This is particularly valuable for identifying co-eluting impurities that may not be resolved by HPLC alone. researchgate.net LC-MS can detect a wide range of impurities, including:

Failure sequences: Truncated oligonucleotides resulting from incomplete coupling reactions. nih.gov

Products of side reactions: Such as those arising from inefficient sulfurization or depurination. nih.gov

Adducts: Modifications resulting from reactions with reagents used during synthesis. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another widely used MS technique for oligonucleotide analysis. idtdna.comcolby.edunih.gov It is known for its high sensitivity and suitability for high-throughput analysis. colby.eduwindows.net In MALDI-TOF, the oligonucleotide sample is mixed with a matrix and ionized by a laser pulse. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for accurate molecular weight determination. windows.net MALDI-TOF is effective for confirming the mass of the full-length product and can also be used to analyze unpurified mixtures to assess the success of the synthesis. nih.gov However, its effectiveness can be limited when analyzing longer or more fragile oligonucleotides. colby.eduwindows.net

Table 2: Key Mass Spectrometry Techniques for Oligonucleotide Analysis

TechniquePrincipleKey AdvantagesCommon Applications
LC-MS Separates components by chromatography before mass analysis. nih.govProvides both separation and mass information, enabling detailed impurity profiling. nih.govlcms.czIdentification and quantification of a wide range of impurities, including co-eluting species. nih.govresearchgate.net
MALDI-TOF Ionization of sample mixed with a matrix by a laser pulse, followed by time-of-flight mass analysis. windows.netHigh sensitivity, high-throughput capability, and relative ease of operation. colby.eduwindows.netRapid confirmation of the molecular weight of the full-length product and analysis of crude synthesis mixtures. colby.edunih.gov

Structural Elucidation of Synthetic Modified Nucleic Acids

The incorporation of modified nucleosides like 3'-O-Me-G(iBu)-2'-phosphoramidite into an oligonucleotide can influence its three-dimensional structure, which in turn affects its biological activity. Therefore, structural elucidation is a critical aspect of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for determining the three-dimensional structure and dynamics of oligonucleotides in solution. osti.govnih.govyoutube.com It provides detailed information about the conformation of the sugar-phosphate backbone, the glycosidic torsion angles, and the base pairing interactions. nih.gov

For oligonucleotides containing modified residues, NMR is crucial for:

Determining the solution conformation: Assessing the impact of the modification on the local and global structure of the oligonucleotide duplex. osti.govnih.gov This includes changes in helicity, groove dimensions, and base stacking. nih.gov

Investigating dynamics: Understanding how the modification affects the flexibility and motion of the oligonucleotide. youtube.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D spectra, particularly of nuclei like ³¹P, can provide information about the phosphodiester backbone and the presence of impurities. magritek.comusp.org 2D NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton resonances and determine through-bond and through-space connectivities, which are then used to calculate a high-resolution structure. nih.gov

Monitoring Reaction Efficiency and Side Product Formation

The efficiency of each step in the solid-phase oligonucleotide synthesis cycle is critical for maximizing the yield of the desired full-length product and minimizing the formation of impurities. biosearchtech.com The incorporation of modified phosphoramidites like 3'-O-Me-G(iBu)-2'-phosphoramidite can sometimes proceed with slightly lower coupling efficiencies than standard phosphoramidites, making careful monitoring essential. nih.gov

Analytical techniques such as HPLC and MS are employed to monitor the progress of the synthesis and to identify and quantify side products. nih.gov For instance, incomplete capping can lead to the formation of n+1 or other deletion sequences, while inefficient oxidation can result in the presence of phosphite (B83602) triester linkages. Depurination, the loss of a purine (B94841) base, is another potential side reaction that can occur during synthesis. wikipedia.org The isobutyryl (iBu) protecting group on the guanine (B1146940) base, as in 3'-O-Me-G(iBu)-2'-phosphoramidite, is designed to be removed during the final deprotection step. Incomplete removal of this group would result in a product with a higher mass, which can be readily detected by mass spectrometry. colby.edu

Q & A

Basic: What are the standard protocols for incorporating 3'-O-Me-G(iBu)-2'-phosphoramidite into oligonucleotides during solid-phase synthesis?

Answer:
The compound is typically integrated using automated solid-phase synthesis. Key steps include:

  • Coupling : Dissolve the phosphoramidite in anhydrous acetonitrile (0.1 M) and use activators like 5-benzylthio-1H-tetrazole (BTT, 0.3 M) for 10 minutes to ensure efficient nucleophilic attack on the growing oligonucleotide chain .
  • Oxidation : Apply iodine/water/pyridine to stabilize the phosphite triester into a phosphate triester.
  • Deprotection : Post-synthesis, treat with 20% diethylamine (DEA) in acetonitrile to remove the 2-cyanoethyl group .
  • Final Cleavage : Use ammonium hydroxide (28–30% NH4OH) at 55°C for 4–16 hours to release the oligonucleotide from the solid support and remove base-protecting groups .

Basic: How should researchers analyze the purity and identity of oligonucleotides synthesized with 3'-O-Me-G(iBu)-2'-phosphoramidite?

Answer:

  • HPLC : Use reverse-phase HPLC with a C18 column to assess purity (≥98% as per supplier specifications) .
  • Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS, comparing observed mass with theoretical values (e.g., molecular formula C45H56N7O9P, MW 869.94) .
  • 31P NMR : Verify phosphoramidite integrity by detecting characteristic peaks in the 140–152 ppm range .

Advanced: What strategies optimize coupling efficiency when using 3'-O-Me-G(iBu)-2'-phosphoramidite in automated synthesizers?

Answer:

  • Activator Selection : BTT outperforms weaker activators (e.g., tetrazole) for sterically hindered phosphoramidites, reducing coupling time to 10 minutes .
  • Moisture Control : Ensure anhydrous conditions (<10 ppm H2O) in acetonitrile and synthesizer reagents to prevent hydrolysis .
  • Concentration Adjustment : Increase phosphoramidite concentration to 0.15 M for long oligonucleotides (>50-mer) to counteract chain truncation .

Advanced: How can researchers address depurination or chain truncation when using this compound?

Answer:

  • Deprotection Optimization : Use milder conditions (e.g., 40°C for 8 hours instead of 55°C) to minimize acid-induced depurination during DMTr removal .
  • Isobutyryl Protection : The iBu group on guanine reduces side reactions compared to acetyl or benzoyl protections, as shown in comparative stability studies .
  • Coupling Efficiency Monitoring : Track trityl release values during synthesis; deviations >5% indicate incomplete coupling and require repeat steps .

Comparative: How does 3'-O-Me-G(iBu)-2'-phosphoramidite compare to 2'-O-MOE or 2'-F modifications in therapeutic oligonucleotide design?

Answer:

  • Nuclease Resistance : 2'-O-MOE modifications offer superior resistance to serum nucleases compared to 3'-O-Me, but 3'-O-Me provides better thermal stability in duplex formation .
  • Hybridization Affinity : 2'-F modifications enhance RNA binding but may introduce toxicity, whereas 3'-O-Me balances affinity and biocompatibility .
  • Synthetic Complexity : 3'-O-Me-G(iBu) requires fewer post-synthetic modifications than 2'-O-MOE, streamlining production for antisense applications .

Stability: What methods assess the nuclease resistance of oligonucleotides containing 3'-O-Me-G(iBu) modifications?

Answer:

  • Serum Stability Assay : Incubate oligonucleotides in fetal bovine serum (FBS) at 37°C, sampling at intervals (0, 1, 4, 24 hours) for HPLC or PAGE analysis to quantify degradation .
  • Exonuclease Challenge : Treat with exonuclease I/III and monitor via gel electrophoresis; 3'-O-Me groups block 3'→5' exonuclease activity .
  • Mass Spectrometry : Identify metabolite fragments post-degradation to pinpoint vulnerable sites .

Deprotection: What conditions effectively remove the isobutyryl group post-synthesis?

Answer:

  • Ammonium Hydroxide : Standard cleavage/deprotection (28–30% NH4OH, 55°C, 4–16 hours) removes iBu groups efficiently .
  • Alternative Bases : For sensitive sequences, use methylamine or tert-butylamine to reduce depurination while maintaining deprotection efficacy .

Experimental Design: How to evaluate the impact of 3'-O-Me-G(iBu) on antisense oligonucleotide (ASO) activity in cellular models?

Answer:

  • Target Knockdown Assay : Transfect ASOs into target cells (e.g., HeLa) and measure mRNA reduction via qRT-PCR .
  • Dose-Response Analysis : Test ASO concentrations (1–100 nM) to determine EC50 values, comparing modified vs. unmodified sequences .
  • Confocal Imaging : Use fluorescein-labeled ASOs to track cellular uptake and sublocalization .

Data Contradictions: How to resolve discrepancies in reported hybridization affinities for 3'-O-Me-G(iBu)-modified oligonucleotides?

Answer:

  • Buffer Standardization : Ensure consistent salt concentrations (e.g., 100 mM NaCl, 10 mM MgCl2) and pH (7.0–7.5) in melting temperature (Tm) assays .
  • Duplex Length : Compare Tm data for matched-length duplexes (e.g., 12-mer vs. 20-mer) to avoid length-dependent artifacts .
  • Control Experiments : Include unmodified oligonucleotides in parallel studies to isolate the effect of 3'-O-Me-iBu modifications .

Advanced Synthesis: Can 3'-O-Me-G(iBu)-2'-phosphoramidite be used in combination with other modified phosphoramidites (e.g., 2'-F, LNA)?

Answer:

  • Compatibility Testing : Validate coupling efficiency and deprotection compatibility in mixed sequences (e.g., 3'-O-Me-G + 2'-F-U) via HPLC and MS .
  • Thermodynamic Analysis : Use UV-monitored Tm assays to assess duplex stability in chimeric oligonucleotides .
  • Case Study : A 2021 study demonstrated successful integration with 2'-O-MOE-C(ac) and 2'-F-dU in exon-skipping ASOs targeting DMD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.